molecular formula C9H10O3S B1298672 2-Methoxy-4-(methylthio)benzoic acid CAS No. 72856-73-6

2-Methoxy-4-(methylthio)benzoic acid

Cat. No. B1298672
CAS RN: 72856-73-6
M. Wt: 198.24 g/mol
InChI Key: UOPCPHJGGRTYNC-UHFFFAOYSA-N
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Patent
US08492372B2

Procedure details

Sodiumhydroxide (11.0 g, 275 mmol) was dissolved in water (70 ml) and cooled to 0° C. Bromine (3.5 ml, 68.7 mmol) was added, and after 15 min a cold solution of 1-[2-methoxy-4-(methylthio)phenyl]ethanone in dioxane (140 ml) was added dropwise during 20 min. The reaction mixture was stirred at 0° C. for 2.5 h. Na2SO3 (10 g dissolved in 50 ml water) was added and after 10 min the reaction mixture was acidified with an aqueous HCl (10%). The aqueous phase was extracted with EtOAc and the combined organic phases were dried (Na2SO4) and evaporated under reduced pressure to give an oil (5.7 g) of the title compound. Some sulfoxide and sulfonyl compound are also observed. 1H-NMR (400 MHz, MeOH): δ 7.77 (1H, d, J 8.4 Hz), δ 6.91 (1H, s), δ 6.84 (1H, dd, J1 8.0 Hz, J2 1.2 Hz), δ 3.96 (3H, s), δ 2.53 (3H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].BrBr.[CH3:5][O:6][C:7]1[CH:12]=[C:11]([S:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:17])C.[O-:18]S([O-])=O.[Na+].[Na+].Cl>O.O1CCOCC1>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([S:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15]([OH:17])=[O:18] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)SC)C(C)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC(=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.